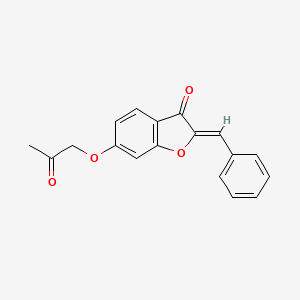

(2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Description

Properties

IUPAC Name |

(2Z)-2-benzylidene-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(10-14)22-17(18(15)20)9-13-5-3-2-4-6-13/h2-10H,11H2,1H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSZWXPJXOINTH-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate α,β-unsaturated ketone under basic conditions to form the benzofuran core. Subsequent steps involve the introduction of the oxopropoxy group and the phenylmethylidene moiety through esterification and aldol condensation reactions, respectively. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability, durability, and functionality.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous benzofuran-3-one derivatives is provided below, focusing on substituents, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The 2-oxopropoxy group in the target compound introduces a ketone moiety absent in hydroxy- or glucosylated analogs (e.g., ). This modification may alter electron distribution and binding affinity in enzymatic systems.

Physicochemical Properties: The glucosylated analog (CAS: 20550-08-7) demonstrates significantly higher water solubility due to the polar glycoside group, contrasting with the lipophilic 2-oxopropoxy substituent in the target compound . Prenyl-type alkoxy groups (e.g., 2-methylprop-2-enoxy) in CAS: 620547-25-3 and 859139-29-0 may confer metabolic stability via steric hindrance against oxidative degradation .

Structural Insights from Crystallography :

- Related benzofuran-3-one derivatives (e.g., (Z)-2-(2,3-dimethoxybenzylidene)naphtho-furan-3-one) exhibit planar conformations critical for MAO inhibition, suggesting that the phenylmethylidene group in the target compound may adopt a similar geometry .

Medicinal Chemistry Potential: Fluorine- and methoxy-substituted analogs (e.g., ) are prioritized in drug discovery for their balance of lipophilicity and metabolic stability, highlighting the target compound’s relevance for further pharmacological exploration.

Biological Activity

The compound (2Z)-6-(2-oxopropoxy)-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a synthetic derivative of benzofuran that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C18H14O4

- Molecular Weight: 294.30136 g/mol

This structure features a benzofuran core with a phenylmethylidene group and an oxopropoxy substituent, which may influence its biological properties.

Anticancer Activity

Recent studies have indicated that compounds related to benzofuran derivatives exhibit significant anticancer properties. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity Assays: The trypan blue exclusion assay has been employed to evaluate the cytotoxic effects of the compound on different cancer cell lines, including K562 (human leukemia) cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer activity .

- Reactive Oxygen Species (ROS) Generation: The generation of ROS is a critical factor in the induction of apoptosis. Studies have demonstrated that exposure to the compound leads to increased ROS levels in K562 cells, contributing to oxidative stress and subsequent cell death .

- Caspase Activation: The activation of caspases 3 and 7 is a hallmark of apoptosis. In experiments, compounds similar to this compound showed significant increases in caspase activity after prolonged exposure, indicating their potential as pro-apoptotic agents .

Antibacterial Activity

In addition to its anticancer properties, preliminary investigations into the antibacterial activity of benzofuran derivatives have shown moderate effectiveness against various bacterial strains. Testing revealed that several synthesized compounds exhibited notable antibacterial effects, although further studies are required to elucidate the specific mechanisms involved .

Study 1: Apoptotic Mechanisms in K562 Cells

A detailed study focused on the effects of this compound on K562 cells. The findings highlighted:

- Induction of Apoptosis: Flow cytometry analysis using Annexin V-FITC confirmed that the compound promotes early apoptotic changes in treated cells.

- Mitochondrial Dysfunction: Increased ROS levels were linked to mitochondrial membrane potential disruption, leading to cytochrome C release and subsequent caspase activation .

Study 2: Structure-Activity Relationship Analysis

Another investigation analyzed how structural modifications influence biological activity. The study compared various derivatives based on their substituents on the benzofuran ring:

| Compound | Structure Modification | Cytotoxicity (%) | ROS Generation | Caspase Activation |

|---|---|---|---|---|

| 6 | -OCH₂CH₃ at C4 | 13% reduction | Increased | 26% after 12h |

| 8 | -OCH₃ at C4 | No significant effect | Increased | 13% after 12h |

This table illustrates how different substitutions can significantly affect the biological activity of benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.